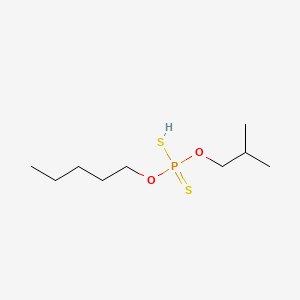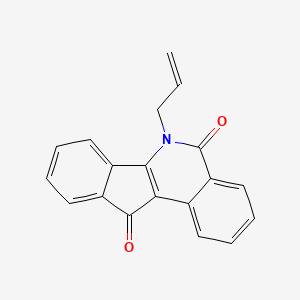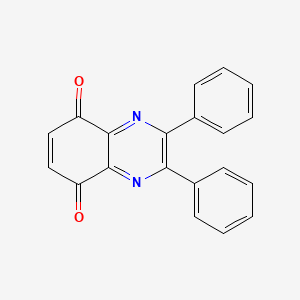
Tricyclamol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclamol, ®- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound can be administered orally or via subcutaneous injection. Tricyclamol, ®- has been used in various medical applications due to its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Méthodes De Préparation
The synthesis of Tricyclamol, ®- involves the formation of a pyrrolidinium ring with a specific stereochemistry. The synthetic route typically includes the following steps:
Formation of the pyrrolidinium ring: This involves the reaction of a suitable amine with a cyclohexyl and phenyl-substituted propyl group.
Introduction of the quaternary ammonium group: This step involves the methylation of the nitrogen atom in the pyrrolidinium ring to form the quaternary ammonium compound.
Industrial production methods for Tricyclamol, ®- are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Tricyclamol, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include various substituted pyrrolidinium compounds .
Applications De Recherche Scientifique
Tricyclamol, ®- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium compounds.
Biology: The compound is used to study the effects of spasmolytic agents on smooth muscle tissues.
Medicine: Tricyclamol, ®- has been investigated for its potential use in treating conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mécanisme D'action
The mechanism of action of Tricyclamol, ®- involves its interaction with acetylcholine receptors. By inhibiting the spasmogenic effects of acetylcholine and other similar compounds, Tricyclamol, ®- reduces the motility of smooth muscles. This action is particularly useful in controlling pain associated with peptic ulceration and other gastrointestinal disorders .
Comparaison Avec Des Composés Similaires
Tricyclamol, ®- can be compared with other quaternary ammonium compounds such as atropine and hyoscyamine. While atropine and hyoscyamine also exhibit spasmolytic properties, Tricyclamol, ®- is unique in its higher potency and specific stereochemistry. Similar compounds include:
Atropine: A well-known anticholinergic agent used to treat bradycardia and as a pre-anesthetic.
Hyoscyamine: Another anticholinergic agent used to treat various gastrointestinal disorders.
Scopolamine: Used to prevent motion sickness and postoperative nausea
Propriétés
Numéro CAS |
769057-10-5 |
|---|---|
Formule moléculaire |
C20H32NO+ |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(1R)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m0/s1 |
Clé InChI |
FRBBPWXCRBHYJQ-FQEVSTJZSA-N |
SMILES isomérique |
C[N+]1(CCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O |
SMILES canonique |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)

![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)





